molecular formula C19H18ClN3O2S B2998260 2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)acetamide CAS No. 361990-24-1

2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)acetamide

Cat. No. B2998260
M. Wt: 387.88
InChI Key: SXHCFIAALRYUJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chemical substance with the linear formula C9H10ClNO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H10ClNO2 . The molecular weight is 199.639 .


Physical And Chemical Properties Analysis

This compound has a boiling point of approximately 327.31°C . Its density is roughly estimated to be 1.2076 . It is soluble in acetone, dichloromethane, ethanol, hexane, and toluene, but it is almost insoluble in water .

Scientific Research Applications

Synthesis and Characterization

The compound 2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)acetamide, as part of a broader class of chemicals, has been synthesized and characterized for its potential applications in scientific research. Studies have shown the synthesis of related compounds, involving the reaction of specific acetohydrazides with various aromatic aldehydes to yield N-substituted benzylidiene acetamides, which upon cyclization with thioglycolic acid yield thiazolidinone derivatives. These compounds, including those similar to the mentioned chemical, have been evaluated for their antibacterial and antifungal activities, indicating their potential use in antimicrobial research (Fuloria et al., 2009).

Antimicrobial Evaluation

The antimicrobial properties of related compounds have been extensively studied, revealing that these compounds exhibit significant antibacterial and antifungal activities. This suggests that 2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)acetamide and its analogs could be valuable in the development of new antimicrobial agents. The method of synthesizing these compounds and their structural characterization through spectral studies underpin their potential application in the field of medicinal chemistry and drug development (Fuloria et al., 2014).

Structural Insights

Crystallographic studies of related compounds provide insights into their structural properties, which are crucial for understanding their biological activities. For example, the analysis of crystal structures of certain acetamides reveals their folded conformation, which is stabilized by intramolecular hydrogen bonding. Such structural insights are invaluable for the rational design of new compounds with enhanced biological activities, including those related to 2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)acetamide (Subasri et al., 2016).

Ligand-Protein Interactions

The interaction of related compounds with biological targets such as proteins has been investigated using molecular docking studies. These studies help in understanding the binding affinity and mode of action of such compounds at the molecular level, providing valuable information for drug design and development. The investigation of ligand-protein interactions is critical for the development of compounds with specific biological activities, including antimicrobial and anticancer properties (Mary et al., 2020).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, it’s crucial to handle this compound with care and use appropriate safety measures.

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-11-8-12(20)6-7-14(11)25-9-16(24)23-18-17-13-4-2-3-5-15(13)26-19(17)22-10-21-18/h6-8,10H,2-5,9H2,1H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHCFIAALRYUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C3C4=C(CCCC4)SC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)acetamide

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